molecular formula C8H10N2O2 B12343813 5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one

5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one

Cat. No.: B12343813
M. Wt: 166.18 g/mol
InChI Key: SLWBNFVRDSFJID-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-dimethyl-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For instance, acylation with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with ammonium acetate in n-butanol, can yield the desired compound . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,6-dimethyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both acetyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-acetyl-2,6-dimethyl-5H-pyrimidin-4-one

InChI

InChI=1S/C8H10N2O2/c1-4-7(5(2)11)8(12)10-6(3)9-4/h7H,1-3H3

InChI Key

SLWBNFVRDSFJID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)C1C(=O)C)C

Origin of Product

United States

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